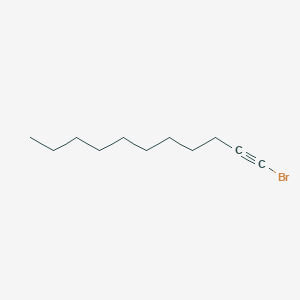![molecular formula C39H40N4O8 B14443985 3-[2-(3-Hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene CAS No. 75880-28-3](/img/structure/B14443985.png)
3-[2-(3-Hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(3-Hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene is a complex organic compound with a molecular formula of C39H40N4O8 and a molecular weight of 692.75700 g/mol . This compound is known for its unique structure, which includes multiple hydroxypropoxy and isocyanato groups, making it a versatile chemical in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene involves multiple steps. The initial step typically includes the reaction of 2-(2-hydroxypropoxy)propanol with 1,1’-oxydipropan-2-ol and 2,2’-oxydipropanol . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product formation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production efficiency and purity of the final product .
化学反応の分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxypropoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The isocyanato groups can be reduced to amines under specific conditions.
Substitution: The isocyanato groups can participate in nucleophilic substitution reactions to form urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions include carbonyl compounds, amines, and urea derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the development of bioactive compounds and drug discovery.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique functional groups.
Industry: Utilized in the production of polymers, coatings, and adhesives.
作用機序
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The isocyanato groups can react with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is exploited in the synthesis of polymers and other materials. The hydroxypropoxy groups provide additional sites for chemical modification, enhancing the compound’s versatility .
類似化合物との比較
Similar Compounds
Dipropylene glycol: Similar in structure but lacks the isocyanato groups.
1-Propanol, 2-(2-hydroxypropoxy)-: Shares the hydroxypropoxy groups but differs in overall structure.
Uniqueness
The presence of both hydroxypropoxy and isocyanato groups in 3-[2-(3-Hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene makes it unique. This combination allows for diverse chemical reactivity and applications, distinguishing it from other similar compounds .
特性
CAS番号 |
75880-28-3 |
|---|---|
分子式 |
C39H40N4O8 |
分子量 |
692.8 g/mol |
IUPAC名 |
3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/2C15H10N2O2.C9H20O4/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;18-10-16-14-7-5-12(6-8-14)9-13-3-1-2-4-15(13)17-11-19;1-9(13-7-3-5-11)8-12-6-2-4-10/h2*1-8H,9H2;9-11H,2-8H2,1H3 |
InChIキー |
FFTUAFSUPXQTOF-UHFFFAOYSA-N |
正規SMILES |
CC(COCCCO)OCCCO.C1=CC=C(C(=C1)CC2=CC=C(C=C2)N=C=O)N=C=O.C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O |
関連するCAS |
75880-28-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]-](/img/structure/B14443905.png)
![1,7-Dimethylidene-1H,7H-pyrazolo[1,2-a]pyrazole](/img/structure/B14443911.png)
![Butyl 2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate](/img/structure/B14443919.png)
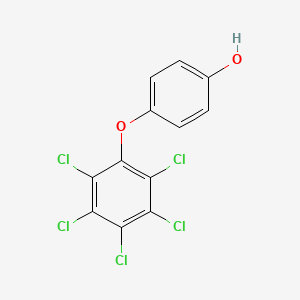
![Bicyclo[6.1.0]non-4-ene-9-carbonyl chloride](/img/structure/B14443927.png)
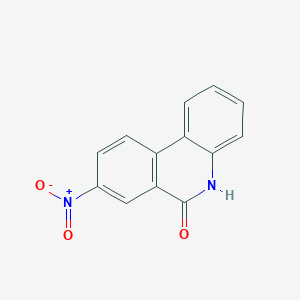

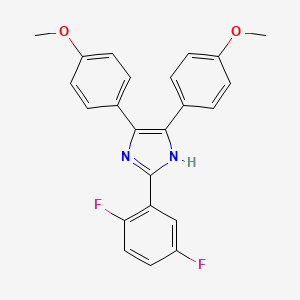
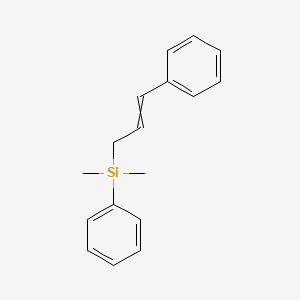
![8-(4-Nitrophenyl)-6-phenyl-1,5-diazabicyclo[5.1.0]oct-5-ene](/img/structure/B14443977.png)
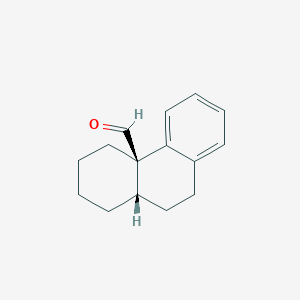
![1,2-Dihydrobenzo[j]fluoranthene](/img/structure/B14443994.png)
